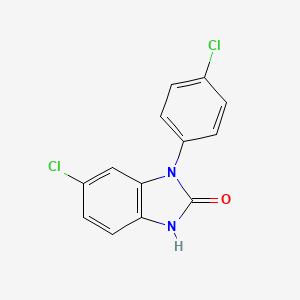
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)-
Cat. No. B8711922
M. Wt: 279.12 g/mol
InChI Key: RZKDANBEMUEGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04275215
Procedure details


A solution of sodium hydroxide (4 grams (g)) in water (15 milliliters (ml)) was added to a solution of 4,4'-dichlorocarbanilide (14.1 g, 0.05 mole) in methanol (300 ml). Sodium hypochlorite solution (100 ml, 1 N in 0.1 molar sodium hydroxide) was then added dropwise over 30 minutes to the vigorously stirred reaction mixture, maintaining the temperature below 35° C. by means of an ice bath. Stirring was continued at room temperature for 5 hours after which the small amount of solid present was removed by filtration. The filtrate was evaporated to a volume of about 50 ml, diluted with water (500 ml), and subsequently acidified to a pH of 3 with hydrochloric acid. The product was then filtered, washed with water, dried at 80° C. and identified as 6-chloro-1-(4-chlorophenyl)-2-benzimidazolinone by infrared spectra. The product recovery was 66 percent of theoretical and the product melted at 239° C. (recrystallized from toluene).





Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1[C:8]([NH:9][C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[O:11])=[CH:7][CH:6]=[C:5]([Cl:20])[CH:4]=1.Cl[O-].[Na+]>O.CO>[Cl:20][C:5]1[CH:4]=[CH:3][C:8]2[NH:9][C:10](=[O:11])[N:12]([C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=3)[C:7]=2[CH:6]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 35° C. by means of an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the small amount of solid present was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to a volume of about 50 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (500 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 80° C.
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC2=C(N(C(N2)=O)C2=CC=C(C=C2)Cl)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
